tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate
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Overview
Description
tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate is an organic compound with the molecular formula C15H20O2N4 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can also occur, especially at the amino group.
Substitution: The compound is prone to nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (4-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of pyrazole derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, tert-butyl (4-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate is investigated for its potential therapeutic properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities.
Industry: In industry, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (4-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
- tert-butyl (3-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate
- tert-Butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate
- 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine
Uniqueness: tert-butyl N-{4-[(4-amino-1H-pyrazol-1-yl)methyl]phenyl}carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl N-[4-[(4-aminopyrazol-1-yl)methyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-13-6-4-11(5-7-13)9-19-10-12(16)8-17-19/h4-8,10H,9,16H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOJDPZBKBMCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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